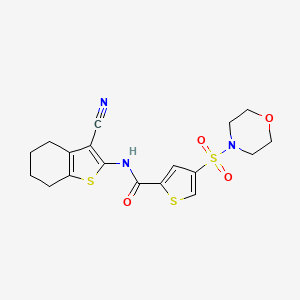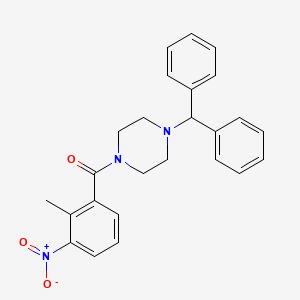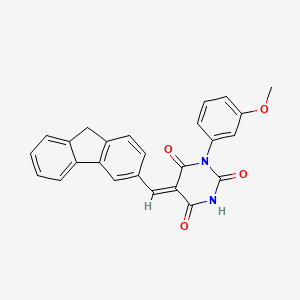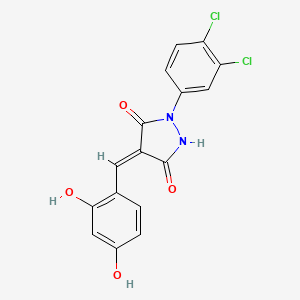![molecular formula C21H26N2O2 B4998338 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has been used extensively in scientific research. It is a member of the benzamide family of compounds and is known for its ability to interact with certain receptors in the body.
作用机制
The mechanism of action of 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it is believed to interact with certain receptors in the body, leading to changes in neurotransmitter activity. This may help to explain its effects on addiction, depression, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on dopamine release in the brain, which may be related to its effects on addiction. It has also been shown to have an impact on the immune system, which may be related to its effects on depression and anxiety.
实验室实验的优点和局限性
One advantage of using 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its ability to interact with specific receptors in the body. This allows researchers to study the effects of the compound on specific biological processes. However, one limitation of using this compound is its potential for toxicity. Careful consideration must be given to dosing and exposure levels to ensure the safety of researchers and study participants.
未来方向
There are many future directions for research related to 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is its potential as a treatment for addiction. Studies have shown that the compound may be able to reduce drug-seeking behavior in animals. Another area of interest is its potential as a treatment for depression and anxiety. Studies have shown that the compound may be able to reduce symptoms of these conditions in animals. Finally, there is interest in understanding the long-term effects of the compound on the body, including its impact on the immune system and other biological processes.
Conclusion:
This compound is a chemical compound that has been used extensively in scientific research. It has been shown to interact with certain receptors in the body, leading to changes in neurotransmitter activity. This has led to its use in studies related to addiction, depression, and anxiety. While there are advantages to using this compound in lab experiments, there are also potential limitations related to toxicity. However, future research may help to unlock the full potential of this compound as a treatment for a variety of conditions.
合成方法
The synthesis of 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps. The first step involves the reaction of 4-(1-pyrrolidinyl)aniline with butyl bromide to form 4-(1-pyrrolidinyl)butylamine. This is followed by the reaction of the resulting compound with 3-bromobenzoyl chloride to form the desired compound.
科学研究应用
3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been used in a variety of scientific research applications. It has been shown to interact with certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This has led to its use in studies related to addiction, depression, and anxiety.
属性
IUPAC Name |
3-butoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-15-25-20-8-6-7-17(16-20)21(24)22-18-9-11-19(12-10-18)23-13-4-5-14-23/h6-12,16H,2-5,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWHCAVQADAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)
